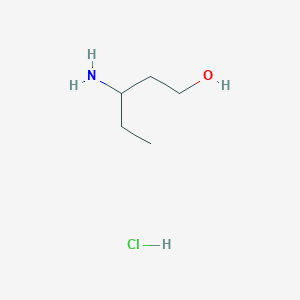

3-Aminopentan-1-OL hydrochloride

Description

Properties

IUPAC Name |

3-aminopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMVULAHHBXAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Applications of 3-Aminopentan-1-ol Hydrochloride: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for designing targeted therapeutics with optimal pharmacokinetic profiles. 3-Aminopentan-1-ol hydrochloride (CAS 1379948-19-2) has emerged as a highly versatile aliphatic scaffold, particularly in the synthesis of Central Nervous System (CNS) penetrant drugs and antiviral agents.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and application workflows of 3-Aminopentan-1-ol hydrochloride. By examining its role as a critical linker in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease [3], this guide establishes a self-validating framework for its utilization in advanced drug discovery pipelines.

Physicochemical Profiling & Causality of Salt Selection

The free base form of this molecule, 3-Aminopentan-1-ol (CAS 89282-69-9) [1], is a liquid at room temperature and is highly susceptible to atmospheric degradation. Primary amines readily absorb ambient carbon dioxide to form carbamates and are prone to oxidative degradation.

To circumvent these liabilities, the molecule is almost exclusively utilized and stored as a hydrochloride salt . The protonation of the primary amine locks the molecule into a stable, crystalline lattice. This salt formation drastically improves shelf-life, prevents hygroscopic degradation, and ensures exact stoichiometric precision during downstream cross-coupling reactions [2, 4].

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 3-Aminopentan-1-ol hydrochloride |

| CAS Number | 1379948-19-2 (Free Base: 89282-69-9) |

| Molecular Formula | C₅H₁₄ClNO |

| Molecular Weight | 139.62 g/mol |

| LogP (Predicted) | -0.316 |

| Physical State | Solid (Crystalline Powder) |

| Hydrogen Bond Donors | 4 (including -NH₃⁺ and -OH) |

| Hydrogen Bond Acceptors | 2 |

| Storage Temperature | Inert atmosphere, 2–8°C (Desiccated) |

Chemical Synthesis & Purification Workflow

The synthesis of 3-Aminopentan-1-ol hydrochloride requires orthogonal control over the amine and hydroxyl termini. The most robust industrial approach involves the reductive amination of a β-keto ester or acid, followed by the rigorous reduction of the carboxylate group.

Protocol 1: Synthesis of 3-Aminopentan-1-ol Hydrochloride

Step 1: Reductive Amination

-

Dissolve 3-oxopentanoic acid (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

-

Add ammonium acetate (

, 5.0 eq) and sodium cyanoborohydride (-

Causality:

serves as an excess nitrogen source to drive imine formation, while

-

-

Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Spray with Ninhydrin stain and heat. A purple spot confirms the presence of the primary amine (3-aminopentanoic acid).

Step 2: Carboxylic Acid Reduction

-

Suspend the isolated 3-aminopentanoic acid in anhydrous THF and cool to 0°C.

-

Slowly add Lithium Aluminum Hydride (

, 2.5 eq) dropwise to manage the exothermic release of hydrogen gas. Reflux for 8 hours.-

Causality:

is a potent reducing agent required to fully reduce the carboxylic acid to a primary alcohol, yielding the free base 3-aminopentan-1-ol.

-

-

Quench using the Fieser method (

mL

Step 3: Salt Formation and Crystallization

-

Dissolve the crude free base in ethyl acetate and cool to 0°C.

-

Add 4M HCl in dioxane dropwise until pH 2 is achieved. Stir for 1 hour.

-

Causality: Utilizing anhydrous HCl in dioxane prevents water-induced side reactions and ensures the quantitative precipitation of the hydrochloride salt.

-

-

Filter the resulting white crystalline powder and dry under high vacuum.

Caption: Step-by-step synthetic workflow for 3-Aminopentan-1-ol hydrochloride.

Analytical Characterization & Validation

To ensure the integrity of the building block before deployment in complex library synthesis, the following self-validating analytical parameters must be met:

-

¹H NMR (400 MHz, DMSO-d₆):

-

8.10 (br s, 3H, -

- 4.65 (br t, 1H, -OH) - Confirms the presence of the primary alcohol.

-

3.45 (m, 2H, -

-

3.15 (m, 1H, -CH-

-

1.70 - 1.45 (m, 4H, alkyl chain -

-

0.88 (t, 3H, -

-

8.10 (br s, 3H, -

-

LC-MS (ESI+): Expected

for

Applications in Drug Development: LRRK2 Inhibitors

3-Aminopentan-1-ol hydrochloride is prominently featured in the patent literature as a crucial building block for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors [3]. Mutations in the LRRK2 gene (specifically the G2019S mutation) lead to hyperactive kinase activity, driving the hyperphosphorylation of Rab proteins, which causes lysosomal dysfunction and neurodegeneration in Parkinson's disease.

Protocol 2: SNAr Coupling for Kinase Inhibitor Scaffolds

When synthesizing LRRK2 inhibitors, the 3-aminopentan-1-ol moiety is often coupled to a pyrimidine or pyridine heteroaromatic core.

-

Preparation: Charge a reaction vial with a highly functionalized chloro-pyrimidine intermediate (1.0 eq), 3-aminopentan-1-ol hydrochloride (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.5 eq) in N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the mixture to 90°C for 4–6 hours under a nitrogen atmosphere.

-

Causality: The hydrochloride salt is neutralized in situ by DIPEA. DIPEA is chosen as it is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl generated during the Nucleophilic Aromatic Substitution (SNAr) without competing with the primary amine for the electrophile.

-

-

Validation Checkpoint: LC-MS analysis of the crude mixture should show the disappearance of the chloro-pyrimidine mass and the appearance of the coupled product mass.

Caption: Mechanism of action for 3-Aminopentan-1-ol derived LRRK2 inhibitors in Parkinson's Disease.

Handling, Stability, and Storage Protocols

To maintain the E-E-A-T standards of a controlled laboratory environment, the following handling protocols must be strictly adhered to:

-

Hygroscopicity: While the hydrochloride salt is significantly more stable than the free base, it retains mild hygroscopic properties. It must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen).

-

Storage Temperature: Long-term storage should be maintained at 2–8°C to prevent slow thermal degradation or colorization.

-

Solubility Profile: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents like hexanes or diethyl ether, which allows for easy purification via trituration if impurities arise.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol". PubChem. URL:[Link]

- GlaxoSmithKline Intellectual Property Development Limited. "WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2". Google Patents.

An In-Depth Technical Guide to 3-Aminopentan-1-ol Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminopentan-1-ol hydrochloride is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. As a primary amino alcohol, it possesses two reactive centers—an amino group and a hydroxyl group—that can be selectively functionalized. This dual reactivity, combined with the presence of a chiral center, makes it a valuable and versatile building block for the synthesis of complex molecular architectures, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, plausible synthetic routes, and key applications, with a focus on providing actionable insights for laboratory and development settings.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the structural and physical characteristics of 3-Aminopentan-1-ol hydrochloride.

Chemical Structure

The structure of 3-Aminopentan-1-ol hydrochloride consists of a five-carbon (pentane) backbone. A hydroxyl (-OH) group is located at the first carbon (C1), and an amino group (-NH2) is at the third carbon (C3). The "hydrochloride" designation indicates that the compound is supplied as a salt, with the basic amino group protonated to form an ammonium cation (-NH3+) and balanced by a chloride anion (Cl-). This salt form typically enhances stability and water solubility compared to the free base.

The carbon at the C3 position is a stereocenter, meaning 3-Aminopentan-1-ol can exist as two distinct enantiomers: (R)-3-aminopentan-1-ol and (S)-3-aminopentan-1-ol. The specific stereochemistry is often crucial for biological activity in drug development applications[1][2].

Molecular Formula and Weight

-

Molecular Formula (Hydrochloride Salt): C₅H₁₄ClNO[3]

Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while some data is experimentally derived, other values for less common compounds are based on computational predictions.

| Property | Value | Source(s) |

| CAS Number | 1379948-19-2 | [8][9] |

| Appearance | Solid (Predicted, as it is a salt) | N/A |

| Boiling Point (Free Base) | 187.8 ± 13.0 °C at 760 mmHg (Predicted) | [6][10] |

| Density (Free Base) | 0.9 ± 0.1 g/cm³ (Predicted) | [6][10] |

| Flash Point (Free Base) | 67.4 ± 19.8 °C (Predicted) | [6][10] |

| Water Solubility | Soluble (Expected for amine hydrochlorides) | [11] |

| SMILES (Hydrochloride) | CCC(CCO)N.Cl | Derived from[5] |

Synthesis and Manufacturing Insights

While numerous suppliers offer this compound, understanding its synthesis is crucial for process optimization, cost analysis, and custom modifications. The synthesis of 1,3-amino alcohols like 3-Aminopentan-1-ol is typically achieved through the reduction of a corresponding β-amino ketone or related precursor[10].

Retrosynthetic Strategy and Workflow

A logical and industrially relevant approach involves the reductive amination of a suitable keto-alcohol or the reduction of a pre-formed amino-ketone. The choice of reagents and catalysts is critical for achieving high yield and, if required, high enantioselectivity. For instance, asymmetric reduction using chiral catalysts can yield specific enantiomers, a vital consideration for pharmaceutical applications[1].

Caption: A plausible synthetic workflow for 3-Aminopentan-1-ol HCl.

Experimental Protocol: Reductive Amination Approach

This protocol outlines a general, self-validating methodology for the synthesis of 3-Aminopentan-1-ol from 1-hydroxy-3-pentanone. The causality behind each step is explained to provide deeper insight.

Objective: To synthesize 3-Aminopentan-1-ol via reductive amination of 1-hydroxy-3-pentanone, followed by conversion to its hydrochloride salt.

Materials:

-

1-hydroxy-3-pentanone

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Raney Nickel (or Palladium on Carbon, 5-10 wt%)

-

Hydrogen gas (H₂)

-

Methanol (Anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated or as a solution in isopropanol)

-

Standard glassware for hydrogenation and inert atmosphere reactions

Methodology:

-

Imine Formation:

-

In a high-pressure reactor (Parr hydrogenator), dissolve 1-hydroxy-3-pentanone (1 equivalent) in anhydrous methanol.

-

Add a solution of ammonia in methanol (1.5-2.0 equivalents).

-

Causality: The excess ammonia drives the equilibrium towards the formation of the imine intermediate, which is necessary for the subsequent reduction. Methanol is an effective solvent for both the reactants and the catalyst.

-

-

Catalytic Hydrogenation:

-

To the solution, carefully add Raney Nickel catalyst (~5% by weight of the starting ketone) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Raney Nickel is a highly active and cost-effective catalyst for the reduction of imines to amines. Handling it under an inert atmosphere is a critical safety measure to prevent ignition of the solvent-wetted, pyrophoric catalyst upon exposure to air.

-

Seal the reactor and purge it several times with hydrogen gas to remove any residual air.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 40-50 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

-

Work-up and Isolation of Free Base:

-

Cool the reactor, vent the excess hydrogen, and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to carefully remove the catalyst. Wash the Celite pad with additional methanol.

-

Causality: Celite filtration provides a safe and effective way to remove the fine particulate catalyst without clogging standard filter paper.

-

Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia, yielding the crude 3-Aminopentan-1-ol free base.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.

-

Causality: The addition of acid to the cooled solution allows for controlled precipitation of the hydrochloride salt, maximizing yield and purity. The exothermic nature of the acid-base neutralization is managed by the ice bath.

-

The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Applications in Research and Drug Development

The utility of 3-Aminopentan-1-ol hydrochloride stems from its bifunctional nature and inherent chirality, making it a powerful tool for medicinal chemists and synthetic researchers.

A Versatile Bifunctional Building Block

The presence of both a primary amine and a primary alcohol allows for orthogonal or sequential chemical modifications[2][10].

-

N-Functionalization: The amino group can readily undergo acylation, alkylation, sulfonylation, or reductive amination to build more complex structures[2].

-

O-Functionalization: The hydroxyl group can be converted into esters, ethers, or leaving groups for subsequent nucleophilic substitution.

This dual reactivity enables the construction of diverse molecular scaffolds from a single, simple starting material.

Synthesis of Heterocyclic Compounds

1,3-amino alcohols are key precursors for the synthesis of important heterocyclic systems. For example, reaction with phosgene or its equivalents can lead to the formation of 1,3-oxazinan-2-ones, a structural motif found in various bioactive molecules[2].

The Role of Chirality in Drug Design

As previously mentioned, the C3 carbon is a stereocenter. In pharmaceutical development, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Using an enantiomerically pure building block like (R)- or (S)-3-Aminopentan-1-ol allows for the stereospecific synthesis of a drug candidate, which is a critical requirement for modern drug development[1]. An isomer, (S)-1-Aminopentan-3-ol, serves as a key building block for the anti-inflammatory drug Etoricoxib, highlighting the importance of this structural class[1].

Caption: Application pathways for 3-Aminopentan-1-ol hydrochloride.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. Based on safety data for related amino alcohols, 3-Aminopentan-1-ol and its hydrochloride salt should be handled with care.

-

Hazards: The compound is expected to be corrosive and can cause severe skin burns and eye damage[5][12][13]. Ingestion may be harmful[14][15].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood[12][14].

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids[12][14].

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not empty into drains[12].

Conclusion

3-Aminopentan-1-ol hydrochloride is a fundamentally important chemical building block with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, combined with the presence of a key stereocenter, provides researchers with a versatile platform for creating novel and complex molecules. By understanding its properties, synthesis, and safe handling procedures, scientists can effectively leverage this compound to advance their research and development goals.

References

- Vertex AI Search. (n.d.). 3 - SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 1956318-73-2|3-Aminopentane-1,5-diol hydrochloride.

- Vertex AI Search. (n.d.). 3 - SAFETY DATA SHEET (October 20 2010).

- Thermo Fisher Scientific. (2007, April 16). SAFETY DATA SHEET.

- Aaronchem. (n.d.). (3R)-3-aminopentan-1-olhydrochloride.

- MilliporeSigma. (n.d.). (S)-3-amino-4-methylpentan-1-ol hydrochloride.

- PubChem. (n.d.). 3-Aminopentan-1-ol.

- Google Patents. (2013, July 27). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

- Benchchem. (n.d.). Large-Scale Synthesis of (S)-1-Aminopentan-3-ol for Industrial Applications.

- ChemScene. (n.d.). 2227205-07-2 | 3-Amino-1-methylcyclopentan-1-ol hydrochloride.

- Chemazone. (n.d.). 3-aminopentan-1-ol hydrochloride - 1379948-19-2.

- BLDpharm. (n.d.). 1923056-79-4|(R)-1-Aminopentan-3-ol hydrochloride.

- Safety Data Sheet. (n.d.). 3-AMINO-1-PROPANOL CAS No 156-87-6.

- Guidechem. (n.d.). 3-Pentanol, 1-amino- 291535-62-1.

- Benchchem. (n.d.). Application Notes and Protocols: 1-Aminopentan-3-ol in Organic Synthesis.

- Benchchem. (n.d.). Physical and chemical properties of 1-Aminopentan-3-ol.

- PubChem. (n.d.). 4-Aminopentan-1-ol.

- Fisher Scientific. (n.d.). 3-Aminopentane, 98+%, Thermo Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 1923056-79-4|(R)-1-Aminopentan-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 5. 3-Aminopentan-1-ol | C5H13NO | CID 20129993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. 4-Aminopentan-1-ol | C5H13NO | CID 95309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1956318-73-2|3-Aminopentane-1,5-diol hydrochloride|BLD Pharm [bldpharm.com]

- 9. chemazone.com [chemazone.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Aminopentane, 98+%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Solubility profile of 3-Aminopentan-1-ol hydrochloride in organic solvents

Thermodynamic and Kinetic Solubility Profiling of 3-Aminopentan-1-ol Hydrochloride in Organic Solvents: A Comprehensive Guide for Process Chemistry

Executive Summary

3-Aminopentan-1-ol is a highly versatile bifunctional building block, frequently synthesized via the reduction of hydroxynitriles, and serves as a critical structural motif in the development of bioactive molecules and complex organic syntheses[1]. To enhance its stability, handling, and crystallinity, it is predominantly isolated as a hydrochloride salt. However, the transition from a free base to a hydrochloride salt fundamentally alters its physicochemical landscape. This whitepaper provides an in-depth analysis of the solubility profile of 3-Aminopentan-1-ol hydrochloride in various organic solvents, detailing the thermodynamic causality behind its dissolution, representative quantitative data, and self-validating experimental protocols required for robust process chemistry and formulation development.

Physicochemical Causality: The Mechanics of Solvation

The solubility of an amino alcohol salt in any given solvent is a thermodynamic competition between the lattice energy of the solid crystal and the solvation energy provided by the solvent.

3-Aminopentan-1-ol hydrochloride possesses three distinct structural domains that dictate its interaction with organic solvents:

-

The Protonated Amine (

): A strong hydrogen-bond donor and highly polar center. -

The Hydroxyl Group (

): Both a hydrogen-bond donor and acceptor, contributing to its high hydrophilicity[2]. -

The Aliphatic Backbone (Pentane chain): Provides weak, localized lipophilicity via Van der Waals interactions.

-

The Chloride Counterion (

): Requires strong hydrogen-bond donating (HBD) solvents for effective solvation.

The Causality of Solvent Selection: Salt formation has a tremendous effect on the solubilities of amino compounds in polar organic solvents[3]. In solution, the hydrochloride acts as an organic acid. Protic solvents (e.g., methanol, ethanol) are highly effective because they can simultaneously solvate the cation (via lone pairs on the solvent's oxygen) and the chloride anion (via the solvent's hydroxyl proton). Conversely, polar aprotic solvents (e.g., acetone, dichloromethane) possess adequate dielectric constants but lack the HBD capacity to solvate the chloride ion, resulting in an inability to overcome the crystal lattice energy. Furthermore, in hydroalcoholic systems, the ratio of solvent molecules to the amino alcohol dictates the thermodynamic solubility limit[4].

Thermodynamic dissolution pathway of 3-Aminopentan-1-ol HCl in polar solvents.

Quantitative Solubility Profile

Because empirical solubility data for highly specific proprietary intermediates can vary based on polymorphic purity, the following table synthesizes the representative thermodynamic solubility profile of 3-Aminopentan-1-ol hydrochloride at 25°C, grounded in the established behavior of homologous aliphatic amino alcohol hydrochlorides[3],[4].

| Solvent Class | Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL at 25°C) | Dominant Solvation Mechanism |

| Aqueous | Water | 80.1 | > 500 (Very Soluble) | Ion-dipole, extensive H-bonding network |

| Polar Protic | Methanol | 32.7 | ~ 120 - 150 (Freely Soluble) | Strong H-bond donor/acceptor interactions |

| Polar Protic | Ethanol | 24.5 | ~ 30 - 50 (Soluble) | Moderate H-bond donor/acceptor interactions |

| Polar Protic | Isopropanol | 18.3 | ~ 10 - 15 (Sparingly Soluble) | Sterically hindered H-bonding |

| Polar Aprotic | Acetone | 20.7 | < 1.0 (Slightly Soluble) | Dipole-dipole only; lacks HBD for |

| Polar Aprotic | Dichloromethane | 9.1 | < 0.1 (Practically Insoluble) | Weak dipole interactions |

| Non-Polar | Hexane | 1.9 | < 0.01 (Insoluble) | None; lattice energy dominates |

Experimental Methodologies: Self-Validating Protocols

To utilize solubility data for process scale-up (e.g., antisolvent crystallization), the data must be thermodynamically accurate. Traditional kinetic solubility methods (e.g., titrating solvent until visual dissolution) often overestimate solubility due to supersaturation.

The following Isothermal Shake-Flask Method is engineered as a self-validating system to ensure absolute data integrity.

Protocol: Self-Validating Isothermal Shake-Flask Method

Step 1: Preparation and Saturation

-

Action: Add 500 mg of crystalline 3-Aminopentan-1-ol HCl to a 10 mL borosilicate glass vial. Introduce 5.0 mL of the target anhydrous organic solvent.

-

Causality: An excess of solid must be visually confirmed. If all solid dissolves, the solution is not saturated, and the true thermodynamic limit cannot be measured.

Step 2: Isothermal Equilibration

-

Action: Hermetically seal the vial and submerge it in a thermostatic shaker bath set to 25.0 ± 0.1°C. Agitate at 300 RPM for 24 hours.

-

Causality: 24 hours is required to overcome the activation energy of lattice disruption and achieve a steady-state concentration, preventing false-low readings from slow dissolution kinetics.

Step 3: Phase Separation

-

Action: Remove the vial and allow the suspension to settle for 1 hour at 25.0°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Self-Validation Check: Discard the first 1 mL of filtrate to account for potential adsorption of the API onto the filter membrane, ensuring the analyzed aliquot represents the true bulk concentration.

Step 4: Solid-State Validation (Critical Self-Validating Step)

-

Action: Recover the residual solid from the filter, dry under vacuum at room temperature, and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: A common failure mode in solubility screening is the undetected formation of solvates or hydrates. If the XRPD pattern of the post-equilibration solid matches the input material, the measured solubility corresponds to the anhydrous polymorph. If it differs, the system has undergone a phase transformation, and the data reflects a new pseudo-polymorph.

Step 5: Quantification

-

Action: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD), as aliphatic amino alcohols lack strong UV chromophores.

Self-validating shake-flask workflow for equilibrium solubility determination.

Process Chemistry Implications

Understanding this solubility profile unlocks several critical process engineering capabilities:

-

Antisolvent Crystallization: The stark contrast in solubility between protic and aprotic solvents makes 3-Aminopentan-1-ol HCl an ideal candidate for antisolvent crystallization. Dissolving the API in a minimal volume of methanol (solvent) and slowly charging acetone or dichloromethane (antisolvent) will rapidly decrease the dielectric constant of the mixture, forcing high-yield precipitation while leaving organic impurities in the mother liquor.

-

Liquid-Liquid Extraction: During the synthesis of the free base, the compound is highly soluble in organic solvents. By washing the organic layer with aqueous Hydrochloric Acid (HCl), the amine is protonated, drastically shifting its partition coefficient (

) and driving the newly formed salt entirely into the aqueous phase, effectively separating it from non-basic organic byproducts.

References

-

Taylor & Francis Online. Solubilities Studies of Basic Amino Acids. Retrieved from:[Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from: [Link]

Sources

pKa values and ionization behavior of 3-Aminopentan-1-ol hydrochloride

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 3-Aminopentan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentan-1-ol is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block for more complex molecules is largely governed by the chemical properties of its primary amine and primary alcohol functional groups. A thorough understanding of the ionization behavior of these groups, quantified by their pKa values, is paramount for predicting the molecule's charge, solubility, and reactivity in various environments. This guide provides a comprehensive analysis of the pKa values of 3-aminopentan-1-ol hydrochloride, detailing the underlying principles of its ionization, experimental methods for pKa determination, and the practical implications for research and development.

Introduction: The Significance of Ionization in Bifunctional Molecules

3-Aminopentan-1-ol, with its chemical structure featuring both a nucleophilic amino group and a reactive hydroxyl group, presents a versatile scaffold for chemical modification.[1][2] In many applications, particularly in the pharmaceutical industry, this compound is handled as its hydrochloride salt to enhance its stability and solubility. The presence of this salt form dictates that the primary amine is initially protonated in solution. The subsequent ionization behavior of both the ammonium and hydroxyl groups as a function of pH is critical for controlling reaction outcomes, predicting physiological absorption, and understanding potential interactions with biological targets.

This guide will delve into the theoretical and practical aspects of the pKa values of 3-aminopentan-1-ol, providing a foundational understanding for scientists working with this and related amino alcohols.

Fundamental Principles of pKa and Ionization

The pKa value is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of the strength of an acid in solution.[3][4] A lower pKa value corresponds to a stronger acid, while a higher pKa value indicates a weaker acid (and a stronger conjugate base).[3][5] For a molecule with multiple ionizable groups, such as 3-aminopentan-1-ol, each group will have a distinct pKa value reflecting its unique chemical environment.

-

Primary Amines: Aliphatic primary amines are basic compounds that readily accept a proton to form the corresponding ammonium ion.[6][7] The pKa value for an amine is typically reported for its conjugate acid (the ammonium ion). Most simple alkylamines have pKa values for their ammonium ions in the range of 10 to 11.[6][7]

-

Primary Alcohols: Aliphatic alcohols are very weak acids.[5] The pKa for a typical primary alcohol, such as ethanol, is in the range of 16-18, making them significantly less acidic than water.[5][8] Deprotonation of the hydroxyl group to form an alkoxide ion requires a very strong base.

Predicted pKa Values for 3-Aminopentan-1-ol

Based on the typical pKa ranges for primary amines and alcohols, we can predict the pKa values for the two ionizable functional groups in 3-aminopentan-1-ol.

| Functional Group | Conjugate Acid | Typical pKa Range | Predicted pKa for 3-Aminopentan-1-ol | Basicity/Acidity |

| Primary Amine (-NH₂) | Ammonium (-NH₃⁺) | 9-11[7][8][9] | ~10.5 | Weakly Basic |

| Primary Alcohol (-OH) | Oxonium (-OH₂⁺) | -2 to -3[8] | ~16-18 | Very Weakly Acidic |

The pKa of the protonated alcohol (oxonium ion) is very low, indicating it is a strong acid and will readily deprotonate. The pKa of the neutral alcohol is very high, indicating it is a very weak acid.

Ionization Behavior of 3-Aminopentan-1-ol Hydrochloride

When 3-aminopentan-1-ol hydrochloride is dissolved in an aqueous solution, it is initially present in its fully protonated form, with a positive charge on the nitrogen atom. As the pH of the solution is increased, the molecule will undergo a stepwise deprotonation.

The Deprotonation Pathway:

-

Low pH (Acidic Conditions): At a pH well below the pKa of the ammonium group, the molecule exists predominantly as the protonated species, 3-ammoniopentan-1-ol.

-

Intermediate pH (Near Neutral): As the pH approaches the pKa of the ammonium group (~10.5), a significant portion of the molecules will deprotonate to form the neutral zwitterionic species, 3-aminopentan-1-ol. At physiological pH (~7.4), the amino group will be predominantly in its protonated, positively charged form.[10]

-

High pH (Basic Conditions): At a pH above the pKa of the ammonium group, the majority of the molecules will be in the neutral amino alcohol form. To deprotonate the hydroxyl group, a very high pH (approaching its pKa of ~16-18) would be required, which is not typical for most biochemical or synthetic conditions.

The following diagram illustrates the pH-dependent equilibrium of 3-aminopentan-1-ol.

Caption: Ionization states of 3-aminopentan-1-ol at different pH values.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly reliable and common method for determining the pKa values of ionizable compounds.[11] The process involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (3-aminopentan-1-ol hydrochloride) while monitoring the pH.

Causality Behind Experimental Choices

-

Starting Material: Using the hydrochloride salt ensures the amine is fully protonated at the start of the titration, allowing for a clear observation of its deprotonation.

-

Titrant: A strong, monoprotic base like sodium hydroxide is used to ensure a sharp and well-defined equivalence point.

-

Solvent: An aqueous solution is typically used, often with a co-solvent if solubility is an issue. The ionic strength is usually kept constant with an inert salt to minimize activity coefficient variations.

Step-by-Step Methodology

-

Preparation of the Analyte Solution: Accurately weigh a sample of 3-aminopentan-1-ol hydrochloride and dissolve it in a known volume of deionized water.

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the standardized strong base (e.g., 0.1 M NaOH) into the solution.

-

Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point where the pH changes most rapidly.

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete deprotonation of the ammonium group.

-

The pKa is determined at the half-equivalence point, where half of the ammonium groups have been neutralized. At this point, the concentrations of the protonated and deprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Experimental Workflow Diagram

Caption: Workflow for the potentiometric titration of 3-aminopentan-1-ol HCl.

Implications for Drug Development and Synthesis

A precise understanding of the pKa values of 3-aminopentan-1-ol is crucial for its effective application:

-

Solubility and Formulation: The charge state of the molecule, dictated by the pH and its pKa values, significantly influences its aqueous solubility. Formulations can be optimized by adjusting the pH to favor the more soluble ionic species.

-

Biological Activity: The charge of a molecule can affect its ability to cross cell membranes and interact with biological targets like enzymes and receptors.[2][12] Knowledge of the pKa helps in predicting the predominant ionic species at physiological pH.

-

Chemical Synthesis: In organic synthesis, the amino group's nucleophilicity is highly dependent on its protonation state. Reactions such as N-acylation or N-alkylation are typically carried out at a pH above the pKa of the ammonium group to ensure the presence of the more reactive, neutral amine.[1]

Conclusion

3-Aminopentan-1-ol hydrochloride possesses two ionizable groups, a primary ammonium group with an expected pKa of around 10.5, and a primary hydroxyl group with a much higher pKa of approximately 16-18. The ionization behavior of this molecule is dominated by the deprotonation of the ammonium group as the pH increases. A thorough understanding and experimental determination of these pKa values are essential for researchers and scientists in drug development and chemical synthesis to control the molecule's properties and optimize its applications. Potentiometric titration provides a robust method for empirically verifying these critical physicochemical parameters.

References

- Vertex AI Search. (n.d.). Amines.

- Fiveable. (2025, August 15). 5.1 Structure and properties of amines - Organic Chemistry II.

- PubChem. (n.d.). 3-Aminopentan-1-ol.

- Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols.

- OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids [Video]. YouTube.

- (n.d.). Approximate pKa chart of the functional groups: values to know.

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

- Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.

- University of Guelph. (n.d.). Amino Acid Properties: Polarity and Ionization – BIOC*2580: Introduction to Biochemistry.

- Biomodel. (n.d.). Amino acids: ionisation and acid-base properties.

- BenchChem. (n.d.). Physical and chemical properties of 1-Aminopentan-3-ol.

- PubChem. (n.d.). 4-Aminopentan-1-ol.

- BenchChem. (n.d.). physical and chemical properties of (S)-1-Aminopentan-3-ol.

- Integrated Science. (2019, November 5). Acidity and Ionization States of Amino Acids [Video]. YouTube.

- AK Lectures. (2023, October 9). Amino Acids ionization [Video]. YouTube.

- Writing in Biology. (2019, February 10). Draft: Amino Acid Ionization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Draft: Amino Acid Ionization | Writing in Biology [bcrc.bio.umass.edu]

- 11. Amino acids: ionisation and acid-base [biomodel.uah.es]

- 12. Amino Acid Properties: Polarity and Ionization – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

Thermodynamic stability of 3-Aminopentan-1-ol HCl derivatives

Thermodynamic Stability Profile of 3-Aminopentan-1-ol HCl & Derivatives

Executive Summary: The Gamma-Amino Alcohol Paradigm

3-Aminopentan-1-ol hydrochloride (3-AP-HCl) represents a distinct class of

For researchers in drug development, the stability of 3-AP-HCl is not merely a question of shelf-life but of supramolecular integrity . The HCl salt form serves as a kinetic trap, stabilizing the amine against oxidation and preventing premature cyclization. However, thermodynamic vulnerabilities exist, particularly regarding polymorphism , hygroscopicity-induced deliquescence , and intermolecular condensation under stress.

Chemical Architecture & Thermodynamic Grounding

Structural Dynamics

The core structure, 3-aminopentan-1-ol (IUPAC: 3-aminopentan-1-ol), possesses a chiral center at C3. The stability of the HCl salt is heavily influenced by the crystal lattice energy, which must overcome the high solvation energy of the ammonium cation.

-

Lattice Stability: The chloride ion bridges the ammonium protons (

) and the hydroxyl proton ( -

Conformational Locking: In the solid state, the alkyl tail (ethyl group at C3) imposes steric bulk that restricts rotation, generally increasing the melting point (

) relative to linear analogs like 3-amino-1-propanol.

The "Gamma-Effect" in Reactivity

The 1,3-distance between functional groups dictates the degradation pathways.

- -Series (1,2): Fast 5-membered ring formation (Oxazolidines).

- -Series (1,3 - 3-AP): Slower, but thermodynamically stable 6-membered ring formation (Tetrahydro-1,3-oxazines).

Degradation Pathways & Kinetics

The thermodynamic instability of 3-AP-HCl derivatives manifests through three primary vectors: Intramolecular Cyclization , Oxidative Deamination , and Acyl Migration (in ester derivatives).

Pathway A: Cyclization to Heterocycles

While direct cyclization to form a 4-membered azetidine ring is kinetically disfavored due to ring strain (~26 kcal/mol), the presence of carbonyl impurities (e.g., formaldehyde, acetaldehyde from excipients) catalyzes the formation of tetrahydro-1,3-oxazines .

Pathway B: Acyl Migration (The Prodrug Trap)

For ester derivatives (e.g., O-acyl prodrugs), the

-

Mechanism: The free amine attacks the ester carbonyl via a 6-membered cyclic intermediate .

-

Kinetics: Slower than the 5-membered

-migration (

Pathway C: Oxidative Fragmentation

Primary amines are susceptible to radical oxidation, leading to imines and subsequent hydrolysis to aldehydes.

Figure 1: Primary degradation and rearrangement pathways for 3-aminopentan-1-ol and its ester derivatives. Note the critical O→N acyl migration driven by the thermodynamic stability of the amide bond.

Solid-State Stability & Polymorphism

The HCl salt of 3-Aminopentan-1-ol is prone to polymorphism , where different crystal packing arrangements exhibit distinct thermodynamic stabilities.

| Parameter | Stable Form (Form I) | Metastable Form (Form II) | Implication |

| Melting Point | High ( | Lower ( | Form II may melt during milling/processing. |

| Hygroscopicity | Low | High | Form II risks deliquescence and hydrolysis. |

| Solubility | Lower | Higher | Metastable forms offer better dissolution but risk conversion. |

| Lattice Energy | High | Moderate | Form I is preferred for long-term storage. |

Critical Control Point: During scale-up, rapid cooling of the HCl salt from solvents like isopropanol can trap the metastable Form II . Thermodynamic equilibration (slurrying in non-solvents) is required to ensure conversion to the stable Form I.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) Screening

-

Objective: Identify polymorphs and solvates.

-

Method:

-

Weigh 2–5 mg of 3-AP-HCl into a Tzero aluminum pan (crimped, pinhole).

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 250°C under

purge (50 mL/min).

-

-

Interpretation:

-

Endotherm 1 (

): Solvent/Water loss (verify with TGA). -

Endotherm 2 (Sharp): Melting point (

). -

Exotherm (post-melt): Decomposition or recrystallization of a polymorph.

-

Protocol B: pH-Rate Profile for Ester Derivatives

-

Objective: Quantify

acyl migration kinetics. -

Method:

-

Prepare 1 mM solution of the O-acyl derivative in buffers (pH 2.0 to 8.0).

-

Incubate at 37°C.

-

Analyze via HPLC (C18 column, Gradient ACN/Water + 0.1% TFA) at

hours.

-

-

Data Analysis: Plot

vs. time to determine

Figure 2: Integrated workflow for characterizing the thermodynamic and kinetic stability of amino alcohol derivatives.

References

-

BenchChem. (2025). Physical and chemical properties of 1-Aminopentan-3-ol. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol. Retrieved from

-

Bergström, M., et al. (2012). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Journal of the American Chemical Society. Retrieved from

-

Sohma, Y., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs. Biopolymers. Retrieved from

-

Giron, D. (2001). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. Retrieved from

Navigating the Uncharted: A Predictive Exploration of the Biological Activity of 3-Aminopentan-1-ol Hydrochloride

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Aminopentan-1-ol hydrochloride is a simple amino alcohol whose biological activities remain largely unexplored in publicly available scientific literature. This guide provides a comprehensive framework for understanding its potential pharmacological significance. In the absence of direct experimental data, we will leverage a predictive approach grounded in the known biological activities of its structural isomers and the broader class of short-chain amino alcohols. This document will delve into potential therapeutic areas, propose experimental workflows for characterization, and discuss the underlying structure-activity relationships that may govern its function. Our objective is to equip researchers and drug development professionals with a foundational understanding to inspire and guide future investigations into this molecule.

Introduction: The Enigma of 3-Aminopentan-1-ol Hydrochloride

3-Aminopentan-1-ol is a primary amino alcohol with the chemical formula C₅H₁₃NO.[1] As the hydrochloride salt, its stability and solubility in aqueous solutions are enhanced, making it suitable for biological studies. The molecule possesses a chiral center at the third carbon, meaning it can exist as (R) and (S) enantiomers.

While its isomers, (S)-1-Aminopentan-3-ol and 1-Aminopentan-3-ol, have garnered some attention for their potential as intermediates in organic synthesis and for their preliminary biological activities, 3-Aminopentan-1-ol hydrochloride remains a molecule of unknown potential.[2] This guide will, therefore, construct a predictive profile to illuminate possible avenues of research.

Chemical and Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₅H₁₄ClNO |

| Molecular Weight | 139.62 g/mol |

| IUPAC Name | 3-aminopentan-1-ol hydrochloride |

| SMILES | CCC(N)CCO.Cl |

| PubChem CID | 20129993[1] |

| CAS Number | 1379948-19-2[3] |

A Predictive Look at Biological Activity: Insights from Isomers and Related Compounds

The biological activity of a small molecule is intrinsically linked to its structure. By examining its isomers and related compounds, we can formulate hypotheses about the potential activities of 3-Aminopentan-1-ol hydrochloride.

Potential for Neurotransmitter Modulation

The structural resemblance of aminopentanol isomers to monoamine neurotransmitters suggests a potential for interaction with the central nervous system. For instance, (S)-1-Aminopentan-3-ol is noted for its potential to modulate neurotransmitter systems.[2] This modulation could occur through several mechanisms:

-

Receptor Binding: The molecule could act as an agonist or antagonist at various neurotransmitter receptors.

-

Transporter Inhibition: It might interfere with the reuptake of neurotransmitters from the synaptic cleft.

Given these possibilities, 3-Aminopentan-1-ol hydrochloride is a candidate for investigation in neurological and psychiatric disorders.

Antimicrobial Properties

Amino alcohols as a class have been investigated for their antimicrobial activities.[4] The presence of both a hydroxyl and an amino group can facilitate interactions with microbial cell membranes or intracellular targets. Preliminary studies on isomers of 3-Aminopentan-1-ol suggest that this is a promising area for investigation.

Role as a Synthetic Building Block

The bifunctional nature of 3-Aminopentan-1-ol, with its primary amine and primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[2][5] These functional groups can be selectively modified to create a library of derivatives for screening against various biological targets.[5]

Proposed Experimental Workflows for Biological Characterization

To move from prediction to empirical data, a systematic experimental approach is required. The following workflows are proposed to elucidate the biological activity of 3-Aminopentan-1-ol hydrochloride.

In Vitro Screening for Pharmacological Activity

A logical first step is to screen the compound against a panel of common biological targets to identify potential areas of activity.

Workflow for In Vitro Screening

Caption: Proposed workflow for in vitro screening of 3-Aminopentan-1-ol hydrochloride.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay (Hypothetical)

This protocol is a general template and would need to be optimized for specific receptors.

-

Preparation of Cell Membranes: Obtain cell membranes expressing the target receptor of interest.

-

Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of 3-Aminopentan-1-ol hydrochloride.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 3-Aminopentan-1-ol hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

In Vivo Evaluation of Promising Hits

If in vitro screening reveals significant activity, the next step is to assess the compound's efficacy and safety in a living organism.

Workflow for In Vivo Studies

Caption: A generalized workflow for the in vivo evaluation of a lead compound.

Structure-Activity Relationship (SAR) Considerations

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery.[6][7][8] For 3-Aminopentan-1-ol, several structural features are key to its potential interactions with biological targets:

-

The Amino Group: The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.

-

The Hydroxyl Group: The primary alcohol is also a hydrogen bond donor and acceptor, contributing to binding affinity.

-

The Alkyl Chain: The five-carbon chain provides a lipophilic character that can influence membrane permeability and interactions with hydrophobic pockets in target proteins.

-

Chirality: The stereochemistry at the C-3 position will likely be a critical determinant of biological activity, with one enantiomer potentially being significantly more potent than the other.

Hypothetical SAR Exploration

Sources

- 1. 3-Aminopentan-1-ol | C5H13NO | CID 20129993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemazone.com [chemazone.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. repository.limu.edu.ly [repository.limu.edu.ly]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. collaborativedrug.com [collaborativedrug.com]

3-Aminopentan-1-ol hydrochloride CAS number and reagent identifiers

This guide provides an in-depth technical analysis of 3-Aminopentan-1-ol hydrochloride, a critical

CAS Registry Number & Reagent Identification[1]

Chemical Identity & Identifiers

3-Aminopentan-1-ol hydrochloride is a bifunctional building block characterized by a primary hydroxyl group at the C1 position and a primary amine at the C3 position of a pentyl chain.[1] This 1,3-relationship (

Core Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | 3-Aminopentan-1-ol hydrochloride | IUPAC |

| CAS Number (Racemic) | 1379948-19-2 | Primary commercial salt form |

| CAS Number (Free Base) | 89282-69-9 | Pre-acidification form |

| Molecular Formula | Salt form | |

| Molecular Weight | 139.62 g/mol | Salt form (Base: 103.16 g/mol ) |

| MDL Number | MFCD32668654 | Useful for catalog searches |

| SMILES (Salt) | CCC(CCO)N.Cl | |

| InChIKey | VRMVULAHHBXAMF-UHFFFAOYSA-N | Racemic HCl |

Stereochemical Variants

Because the C3 carbon is a chiral center, this reagent is frequently sourced in enantiopure forms for asymmetric synthesis.

| Stereoisomer | CAS Number (HCl Salt) | Configuration |

| (R)-Enantiomer | 2416217-72-4 | (3R)-3-aminopentan-1-ol HCl |

| (S)-Enantiomer | 2418593-87-8 | (3S)-3-aminopentan-1-ol HCl |

Synthesis & Manufacturing Methodologies

The industrial preparation of 3-aminopentan-1-ol hydrochloride typically avoids direct amination of diols due to selectivity issues.[1] Instead, it relies on the reduction of

Primary Synthetic Route: The

-Amino Ester Reduction [1]

This protocol describes the synthesis starting from commercially available ethyl 2-pentenoate via a Michael addition followed by hydride reduction.[1]

Step 1: Aza-Michael Addition

-

Reagents: Ethyl 2-pentenoate, Ammonia (aq/gas), Ethanol.[1]

-

Mechanism: The nucleophilic attack of ammonia on the

-carbon of the -

Critical Control: Temperature must be controlled (<50°C) to prevent polymerization or bis-addition.[1]

Step 2: Hydride Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH

) or Borane-THF ( -

Solvent: Anhydrous THF or Diethyl Ether.

-

Process: The ester group is reduced to the primary alcohol. The amine remains untouched.

-

Quenching: Careful Fieser workup (

,

Step 3: Salt Formation

-

Reagents: HCl in Dioxane or Isopropanol.

-

Process: The free base oil is dissolved in a non-polar solvent (e.g.,

) and treated with anhydrous HCl. The hydrochloride salt precipitates as a hygroscopic white solid.

Caption: Synthetic workflow from unsaturated ester precursor to final hydrochloride salt.

Applications in Drug Development

3-Aminopentan-1-ol is a "gamma-amino alcohol," a structural motif that serves as a precursor to saturated nitrogen heterocycles.[1] Unlike 1,2-amino alcohols (which form oxazolidinones), 1,3-amino alcohols are the obligate precursors for 1,3-oxazines and azetidines .[1]

Key Reaction Pathways

-

1,3-Oxazine Formation (Cyclization):

-

Reaction with aldehydes (formaldehyde equivalent) or phosgene leads to six-membered rings.[1]

-

Application: Synthesis of cyclic carbamates used as chiral auxiliaries or pharmacophores in kinase inhibitors.

-

-

Azetidine Synthesis (Intramolecular Cyclization):

-

Activation of the alcohol (e.g., Tosylation/Mesylation) followed by internal nucleophilic attack by the amine (under basic conditions) yields 2-ethylazetidine.

-

Relevance: Azetidines are increasingly used in medicinal chemistry to lower lipophilicity (LogD) compared to larger rings like piperidines.

-

Caption: Divergent synthesis pathways yielding Azetidine and Oxazine scaffolds.

Handling, Safety & Stability

Signal Word: DANGER Hazard Class: Skin Corrosion 1B (H314)[1][2][3][4]

-

Hygroscopicity: The hydrochloride salt is highly hygroscopic. It must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. Exposure to moisture leads to "gumming," making precise weighing difficult.

-

Acidity: Aqueous solutions are acidic. Incompatibility with strong oxidizing agents and acid chlorides (unless acylation is intended).

-

PPE Requirements:

-

Eyes: Chemical splash goggles + Face shield (Critical: Risk of irreversible eye damage).

-

Skin: Nitrile gloves (0.11 mm minimum thickness).

-

Respiratory: Use in a fume hood.[5] If dust formation is likely, use N95/P100 respirator.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-aminopentan-1-ol.[1][2] Retrieved from [Link][2]

Sources

Technical Guide: Stereochemistry and Chirality of 3-Aminopentan-1-ol Hydrochloride

The following technical guide details the stereochemistry, synthesis, and characterization of 3-Aminopentan-1-ol hydrochloride . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary & Compound Identity

3-Aminopentan-1-ol hydrochloride is a chiral amino alcohol building block used primarily in the synthesis of pharmaceutical intermediates, including LRRK2 inhibitors and BCL6 inhibitors. Its structure features a primary amine and a primary alcohol separated by a two-carbon tether, with a chiral center at the C3 position.[1]

| Property | Data |

| IUPAC Name | 3-Aminopentan-1-ol hydrochloride |

| Common Name | 3-Amino-1-pentanol HCl |

| Formula | |

| MW | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |

| CAS (Racemic) | 89282-69-9 |

| CAS (3S-Isomer) | 1446827-53-7 (Free Base) |

| CAS (3R-Isomer) | 2416217-72-4 (HCl Salt) |

| Appearance | Hygroscopic white solid (Salt); Viscous colorless liquid (Free Base) |

Stereochemical Analysis & CIP Configuration

The chirality of 3-aminopentan-1-ol arises from the C3 carbon, which is bonded to four distinct groups. Proper assignment of the absolute configuration is critical for regulatory compliance in drug development.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the (R) or (S) configuration, we assign priorities to the substituents attached to the chiral center (C3) based on atomic number and connectivity.

-

Priority 1:

(Amino Group)-

Nitrogen (Atomic Number 7) has the highest atomic number attached directly to C3.

-

-

Priority 2:

(Hydroxyethyl Group)-

Compare C2 (Hydroxyethyl) vs. C4 (Ethyl).

-

Both are

groups. We look at the next atoms in the chain. -

Hydroxyethyl Path:

. -

Ethyl Path:

. -

Oxygen (Z=8) > Hydrogen (Z=1). Therefore, the hydroxyethyl group takes precedence.

-

-

Priority 3:

(Ethyl Group) -

Priority 4:

(Hydrogen)

Configuration Determination

-

S-Configuration: When the lowest priority group (H) is oriented away from the viewer, the sequence

traces a counter-clockwise direction. -

R-Configuration: The sequence

traces a clockwise direction.

Synthesis & Resolution Strategies

High-purity enantiomers are typically accessed via two primary routes: Reduction of Chiral Amino Acids (Chiral Pool) or Reductive Amination followed by resolution.

Route A: Reduction of 3-Aminopentanoic Acid (Preferred)

This method retains the stereochemistry of the starting material, making it the most reliable route for generating enantiopure material.

-

Starting Material: (S)-3-Aminopentanoic acid (derived from aspartic acid homologation or enzymatic kinetic resolution).

-

Reagents:

(Lithium Aluminum Hydride) or -

Mechanism: The carboxylic acid is reduced to the primary alcohol. The amine must often be protected (e.g., Boc) to prevent side reactions or solubility issues, though direct reduction is possible with excess hydride.

Route B: Reductive Amination of 3-Oxopentan-1-ol

This route produces a racemic mixture which requires subsequent resolution.

-

Precursor: 3-Oxopentan-1-ol (often exists in equilibrium with the cyclic hemiacetal 2-ethyl-tetrahydrofuran-2-ol).

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Resolution: The racemate is resolved using a chiral acid (e.g., Tartaric acid, Mandelic acid) to form diastereomeric salts, which are separated by fractional crystallization.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the decision logic for synthesis and resolution.

Caption: Comparative synthetic workflows for accessing enantiopure 3-aminopentan-1-ol.

Experimental Protocols

Preparation of Hydrochloride Salt

The free base is an oil and prone to oxidation. Conversion to the HCl salt ensures long-term stability and facilitates handling as a solid.

Protocol:

-

Dissolution: Dissolve 10 mmol of crude 3-aminopentan-1-ol free base in 20 mL of anhydrous ethanol or diethyl ether.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.

-

Precipitation:

-

If using ether: The salt will precipitate immediately as a white solid.

-

If using ethanol: Evaporate the solvent in vacuo to a gum, then triturate with cold diethyl ether or hexane to induce crystallization.

-

-

Filtration: Filter the white solid under nitrogen atmosphere (to prevent moisture absorption).

-

Drying: Dry in a vacuum oven at 40°C over

for 12 hours.

Determination of Enantiomeric Excess (ee%)

Standard reverse-phase HPLC is insufficient. Derivatization or Chiral HPLC is required.

Method A: Chiral HPLC (Direct)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).

-

Note: Due to weak UV absorption, derivatization (Method B) is often preferred.

Method B: Derivatization with Mosher's Acid Chloride

-

React the amino alcohol with (R)-(-)-

-methoxy- -

Analyze the resulting diastereomeric amides via

NMR or standard HPLC. The diastereomers will have distinct chemical shifts/retention times.

Handling, Stability & Safety

-

Hygroscopicity: The HCl salt is highly hygroscopic. It must be stored in a desiccator or sealed under inert gas (Argon/Nitrogen). Exposure to air will cause it to deliquesce into a sticky oil.

-

Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane; insoluble in hexane/ether.

-

Safety: Irritant to eyes and skin. As an amino alcohol, it may exhibit biological activity similar to neurotransmitter analogs; handle with standard PPE.

References

-

BenchChem. (S)-1-Aminopentan-3-ol: A Chiral Building Block with Significant Potential in Medicinal Chemistry.[1] (Note: Nomenclature in literature often varies; verified structure matches CAS 89282-69-9 context). [3]

-

Sigma-Aldrich. 3-Aminopentan-1-ol Product Specification & Safety Data Sheet. CAS 89282-69-9.

-

Fluorochem. 3-Aminopentan-1-ol hydrochloride Product Sheet. CAS 1379948-19-2.[4]

-

McKennon, M. J., et al. (1993). A convenient reduction of amino acids to amino alcohols.[2] Journal of Organic Chemistry, 58(13), 3568-3571. (Foundational protocol for Route A).

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Route B).

Sources

Methodological & Application

Application Notes & Protocols for 3-Aminopentan-1-ol Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Aminopentan-1-ol hydrochloride as a pharmaceutical intermediate. This document delves into the significance of its chiral nature, its application in the synthesis of active pharmaceutical ingredients (APIs), detailed analytical protocols for quality control, and best practices for its handling and synthesis.

Introduction: The Strategic Importance of 3-Aminopentan-1-ol Hydrochloride

3-Aminopentan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of more complex pharmaceutical molecules.[1] Its structure, containing both a primary amine and a primary alcohol functional group, offers two reactive sites for chemical modification.[1] The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.

The true value of this intermediate lies in its chirality. In drug development, the three-dimensional arrangement of atoms in a molecule is critical, as different enantiomers (mirror-image isomers) of a drug can have vastly different pharmacological and toxicological profiles.[2][3] Utilizing enantiomerically pure starting materials like the specific stereoisomers of 3-aminopentan-1-ol is a cornerstone of modern asymmetric synthesis, enabling the production of safer and more effective drugs.[2][] While its applications are diverse, it is particularly noted as a potential intermediate in the synthesis of anticonvulsant agents, where specific stereochemistry is often a prerequisite for therapeutic activity.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Aminopentan-1-ol and its hydrochloride salt is presented below.

| Property | Value | Source |

| IUPAC Name | 3-aminopentan-1-ol hydrochloride | [7] |

| Molecular Formula | C5H14ClNO | [7][8] |

| Molecular Weight | 139.62 g/mol | [8] |

| CAS Number | 1379948-19-2 | [7] |

| Canonical SMILES | CCC(CCO)N.Cl | [9] |

| InChIKey | GMQNGMZJGKHTIA-UHFFFAOYSA-N | [9] |

The Role of Chirality in Drug Design: Why Enantiomeric Purity Matters

Biological systems, such as enzymes and receptors, are inherently chiral.[2] This means they can interact differently with the two enantiomers of a chiral drug. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[3] The ability to selectively synthesize a single, desired enantiomer is a significant advancement in pharmaceutical chemistry.[2]

Chiral intermediates like 3-aminopentan-1-ol are fundamental to this process, providing a pre-defined stereocenter that guides the synthesis towards the correct final drug molecule.[][10] This approach, known as chiral pool synthesis or asymmetric synthesis, is often more efficient and cost-effective than separating enantiomers from a racemic mixture later in the manufacturing process.[10]

Application in the Synthesis of Anticonvulsant Agents

Amino acid derivatives and related structures are a well-established class of compounds investigated for their anticonvulsant properties.[5][6] Many modern antiepileptic drugs (AEDs) are chiral and their therapeutic efficacy is dependent on a specific enantiomer.[11][12] For instance, Levetiracetam, a widely used AED, is the (S)-enantiomer; its (R)-enantiomer is significantly less active.[11]

3-Aminopentan-1-ol hydrochloride serves as a precursor that can be incorporated into synthetic routes for novel anticonvulsant candidates. The primary amine can be acylated to form an amide, a common functional group in many neurologically active compounds, while the hydroxyl group can be used for further derivatization or cyclization reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the utilization of a chiral amino alcohol intermediate in the synthesis of a hypothetical pyrrolidinone-based anticonvulsant, a structure reminiscent of Levetiracetam.

Caption: Conceptual workflow for API synthesis.

Protocols for Synthesis and Quality Control

The synthesis of enantiomerically pure 3-aminopentan-1-ol is crucial. A common industrial approach for producing such chiral amino alcohols is the asymmetric reduction of a corresponding prochiral ketone.[13]

Protocol 1: Asymmetric Synthesis of (S)-3-Aminopentan-1-ol (Conceptual)

This protocol is a conceptual representation based on established methods for asymmetric ketone reduction.[1][13]

Objective: To synthesize (S)-3-Aminopentan-1-ol via the asymmetric hydrogenation of 3-aminopentan-1-one.

Materials:

-

3-Aminopentan-1-one hydrochloride

-

Chiral Ruthenium or Rhodium catalyst (e.g., Ru(OAc)₂[(R)-BINAP])

-

Methanol (degassed)

-

High-pressure hydrogen gas

-

Sodium methoxide solution

-

Diatomaceous earth for filtration

-

High-pressure reactor

Procedure:

-

Reactor Inerting: Purge a high-pressure stainless-steel reactor with an inert gas, such as nitrogen or argon.

-

Dissolution: Charge the reactor with 3-aminopentan-1-one hydrochloride and degassed methanol. Stir the mixture until all solids have completely dissolved.

-

Catalyst Addition: Under a nitrogen blanket, carefully add the chiral ruthenium catalyst to the reactor.

-

Neutralization: Slowly add a solution of sodium methoxide in methanol to neutralize the hydrochloride salt, forming the free amine in situ.

-

Hydrogenation: Seal the reactor and pressurize it with hydrogen gas to the required pressure (e.g., 50 bar). Heat the reaction mixture to the target temperature (e.g., 60°C) and maintain vigorous stirring.

-

Monitoring: Monitor the reaction's progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude (S)-3-Aminopentan-1-ol can be further purified by distillation or crystallization of its hydrochloride salt.

Protocol 2: Quality Control via HPLC Analysis

Due to the lack of a strong chromophore, direct UV detection of 3-aminopentan-1-ol is challenging. A pre-column derivatization step is often required.[14]

Objective: To determine the purity of 3-Aminopentan-1-ol hydrochloride using HPLC with pre-column derivatization.

Instrumentation and Reagents:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

o-Phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) for derivatization.

-

Borate buffer (pH 10.2).

-

Acetonitrile and water (HPLC grade).

Procedure:

-

Standard Preparation: Prepare a stock solution of 3-Aminopentan-1-ol hydrochloride reference standard (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water. Create a series of working standards by dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a similar concentration.

-

Derivatization: To 100 µL of each standard and sample solution, add 400 µL of the OPA/3-MPA derivatizing reagent (prepared fresh daily in borate buffer). Vortex for 30 seconds and allow to react for 2 minutes at room temperature before injection.

-

Chromatography: Inject the derivatized solutions onto the HPLC system.

HPLC Parameters:

| Parameter | Condition |

| Mobile Phase A | Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 30-70% B; 15-20 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 338 nm |

| Injection Volume | 20 µL |

Protocol 3: Chiral Purity Analysis via GC

Gas chromatography with a chiral stationary phase can be used to determine the enantiomeric excess (ee) of the final product.

Objective: To determine the enantiomeric purity of 3-Aminopentan-1-ol.

Instrumentation and Reagents:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., Cyclodextrin-based).

-

Helium or Hydrogen as carrier gas.

-

Sample derivatization may be required (e.g., acylation) to improve volatility and peak shape.

GC Parameters:

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., Beta-DEX™ 225) |

| Injector Temperature | 250°C |

| Detector Temperature | 270°C |

| Oven Program | 80°C hold for 2 min, ramp to 180°C at 5°C/min |

| Carrier Gas | Helium at 1.2 mL/min |

| Injection Mode | Split (50:1) |

Quality Control Workflow

A robust quality control system ensures that the intermediate meets the stringent requirements for pharmaceutical manufacturing.

Caption: Quality control workflow for intermediates.

Safety and Handling

As with all laboratory chemicals, 3-Aminopentan-1-ol hydrochloride should be handled with care. The following guidelines are based on general safety data for amino alcohols and hydrochloride salts.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[16]

-

Handling: Avoid breathing dust, fumes, or vapors.[15] Use only in a well-ventilated area, preferably in a chemical fume hood.[17] Keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is incompatible with strong oxidizing agents and strong acids.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

3-Aminopentan-1-ol hydrochloride is a strategically important intermediate in modern pharmaceutical development. Its value is intrinsically linked to its chiral nature, which allows for the stereospecific synthesis of complex drug molecules, particularly in the field of anticonvulsants. The successful application of this intermediate relies on robust synthetic strategies to ensure high enantiomeric purity, validated by rigorous analytical quality control. By adhering to the protocols and safety guidelines outlined in this document, researchers can effectively leverage this versatile building block in the discovery and development of novel therapeutics.

References

-

An asymmetric synthesis of Levetiracetam. (n.d.). Available from: [Link]

-

Chemazone. 3-aminopentan-1-ol hydrochloride - 1379948-19-2. Available from: [Link]

-

ChemAnalyst. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025). Available from: [Link]

-